![molecular formula C14H18ClN3O B1471154 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride CAS No. 1461708-83-7](/img/structure/B1471154.png)
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride
Overview
Description
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a chemical compound with the molecular formula C14H17N3OClH It is known for its unique structure, which includes an oxadiazole ring fused with an azepane ring
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
Biochemical Analysis
Biochemical Properties
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, its interaction with transport proteins can affect the movement of ions and molecules across cellular membranes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades that regulate cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression can result in changes in the production of key metabolic enzymes, altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to maintain its activity for extended periods under controlled conditions. Exposure to light, heat, or reactive chemicals can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, toxic effects can be observed, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects are critical to determine the safe and effective dosage range for experimental and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments or tissues. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding sites. Understanding these transport mechanisms is crucial for optimizing its experimental use and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization may influence cellular energy metabolism, while nuclear localization can impact gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the azepane moiety. One common method involves the reaction of 2-amino-1,3,4-oxadiazole with phenyl isocyanate to form the intermediate, which is then cyclized to produce the desired oxadiazole ring. The azepane ring is introduced through a nucleophilic substitution reaction using an appropriate azepane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole moiety which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is often associated with various biological activities. The azepane component adds to the complexity and potential bioactivity of the compound.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines. For instance:
- In vitro studies demonstrated that certain oxadiazole derivatives selectively inhibited cancer-related carbonic anhydrases (hCA IX and XII) at low concentrations, suggesting potential for targeted cancer therapy .
- A specific derivative exhibited an IC50 value as low as 20 nM against histone deacetylase 1 (HDAC-1), indicating significant anticancer potential .
Antimicrobial Properties
Oxadiazole derivatives have been evaluated for their antimicrobial efficacy:
- Some studies reported that these compounds possess activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), indicating their viability as antimicrobial agents .
Case Study 1: Anticancer Research
A study investigated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit HDAC enzymes. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity. Compounds with specific substitutions showed enhanced potency against cancer cell lines .
Case Study 2: Antimicrobial Activity
Another research project focused on the synthesis of oxadiazole derivatives and their evaluation against various bacterial strains. The study found that certain compounds exhibited strong antibacterial activity, particularly against resistant strains like MRSA. This highlights the potential for developing new antibiotics based on oxadiazole structures .
Comparative Analysis of Biological Activities
Activity Type | Compound Tested | IC50 Value | Notes |
---|---|---|---|
Anticancer | Oxadiazole derivative (16a) | 20 nM | Effective against HDAC-1 |
Antimicrobial | Oxadiazole derivatives | Variable | Effective against MRSA |
Selective Inhibition | hCA IX and XII | 89 pM (hCA IX) | High selectivity at low concentrations |
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar in structure but with an aniline moiety instead of an azepane ring.
5-Phenyl-1,3,4-oxadiazole: Lacks the azepane ring, making it less complex.
Uniqueness
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is unique due to the presence of both the oxadiazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
Biological Activity
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, including antiproliferative and antimicrobial effects. This article summarizes the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 255.73 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives indicated that some exhibited moderate to high activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or inhibition of protein synthesis .
Case Study: Antimicrobial Screening
In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, the presence of the phenyl group in the oxadiazole structure was correlated with enhanced antimicrobial potency .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been extensively studied. A notable investigation involved testing the cytotoxicity of various oxadiazole compounds on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects through mechanisms involving topoisomerase I inhibition .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12.5 | HCT-116 |
Similar derivative A | 8.4 | HeLa |
Similar derivative B | 15.6 | HCT-116 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The phenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. Variations in substituents on the oxadiazole ring have been shown to significantly affect both antimicrobial and anticancer activities .
Properties
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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